2-Adgpuag
2-Adgpuag
Brand Name:
Vulcanchem
CAS No.:
110326-09-5
VCID:
VC20787560
InChI:
InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1
SMILES:
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O
Molecular Formula:
C14H21NO11
Molecular Weight:
379.32 g/mol
2-Adgpuag
CAS No.: 110326-09-5
Cat. No.: VC20787560
Molecular Formula: C14H21NO11
Molecular Weight: 379.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110326-09-5 |
|---|---|
| Molecular Formula | C14H21NO11 |
| Molecular Weight | 379.32 g/mol |
| IUPAC Name | (2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
| Standard InChI | InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1 |
| Standard InChI Key | AALORNCJXUQNQW-FNGWHDOKSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
| SMILES | CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
| Canonical SMILES | CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator